

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

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Compound of Interest

Compound Name: (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

CAS No.: 61065-22-3

Cat. No.: B566230

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Single-crystal X-ray crystallography is universally regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.^{[6][7]} Unlike other techniques that may rely on comparing data to known standards, SC-XRD provides a direct visualization of the atomic arrangement in space.^[8]

The key to determining the absolute configuration lies in a phenomenon known as anomalous dispersion (or anomalous scattering).^[6] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, meaning that the intensities of specific, symmetrically-related reflections (known as Bijvoet pairs) are no longer identical. By analyzing these subtle intensity differences, the true, absolute arrangement of atoms can be determined. The resulting crystallographic model is often validated using the Flack or Hooft parameters; a Flack parameter value close to 0 indicates a high probability that the assigned absolute configuration is correct.^{[6][9]}

Experimental Workflow: From Racemate to Absolute Configuration

The process involves two major stages: the chemical separation via diastereomeric salt formation and the physical analysis via SC-XRD.

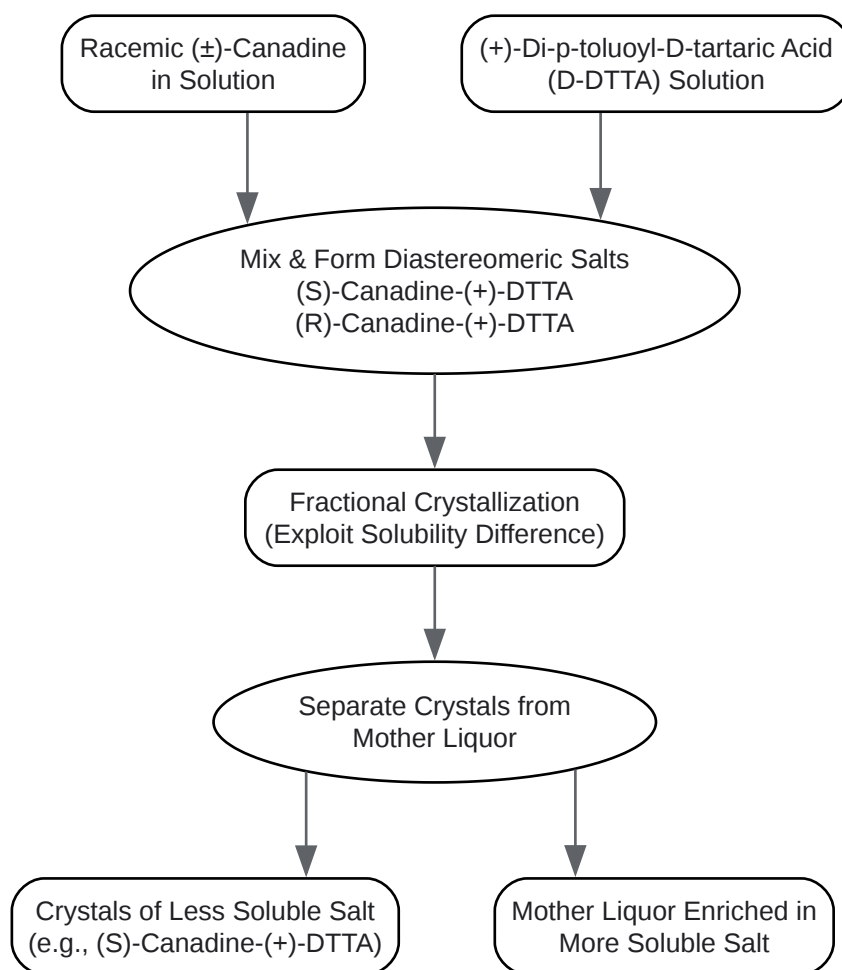
Stage 1: Diastereomeric Salt Crystallization

The objective is to form a high-quality single crystal of one diastereomer. The known stereochemistry of the D-DTTA acts as an internal "anchor," allowing the unknown configuration of canadine to be determined relative to it.

Protocol:

- **Salt Formation:** Dissolve one equivalent of racemic canadine in a suitable solvent such as methanol or ethanol. In a separate vessel, dissolve 0.5 to 1.0 equivalents of (+)-Di-p-toluoyl-D-tartaric acid in the same solvent, warming gently if needed.^[4] The use of a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble diastereomer crystallizes in high purity.
- **Initial Crystallization:** Slowly add the D-DTTA solution to the canadine solution while stirring. A precipitate of the less soluble diastereomeric salt should begin to form.
- **Crystal Growth:** To obtain diffraction-quality single crystals, the key is slow, undisturbed growth.^[10] The initial precipitate can be redissolved by heating and adding a minimal amount of additional solvent to create a clear, saturated solution.
- **Slow Evaporation:** Seal the vial with a cap that allows for very slow solvent evaporation (e.g., a screw cap that is not fully tightened or Parafilm with a few pinholes).^{[10][11]} Store the vial in a vibration-free location for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the slow growth of well-ordered crystals.^[11]

Workflow for Chiral Resolution via Diastereomeric Salt Crystallization



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Stage 2: Single-Crystal XRD Data Acquisition and Structure Solution

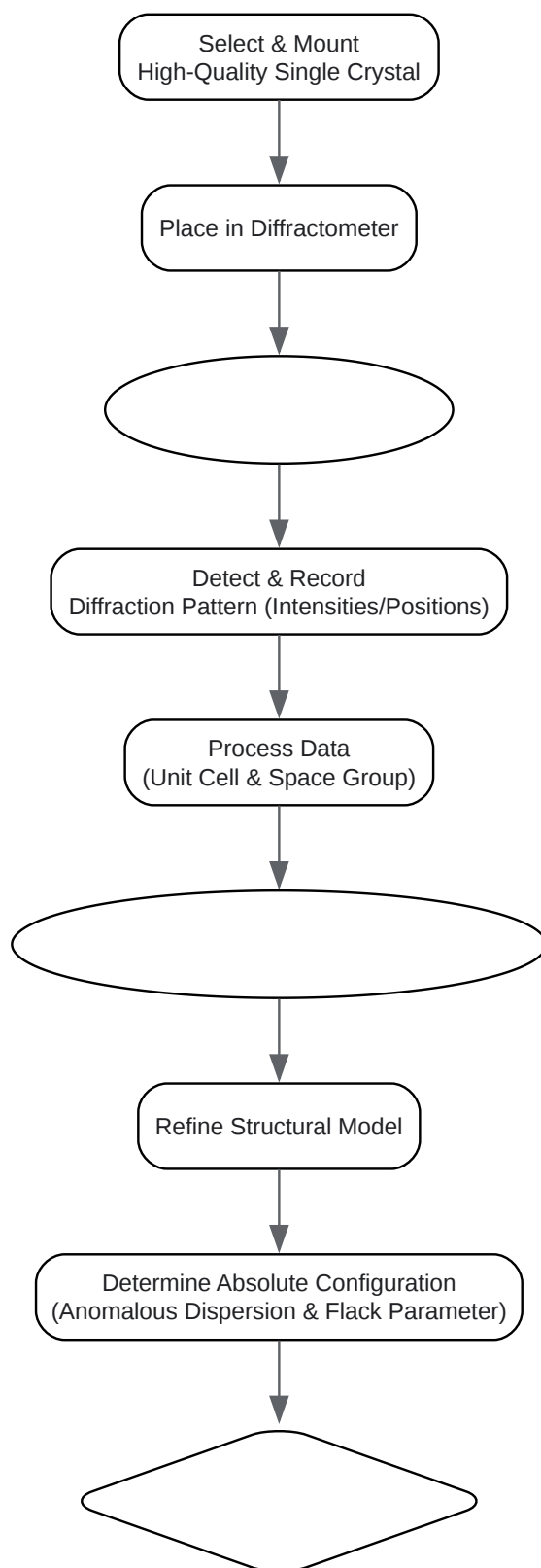
Once suitable crystals are obtained, they are analyzed using a diffractometer.

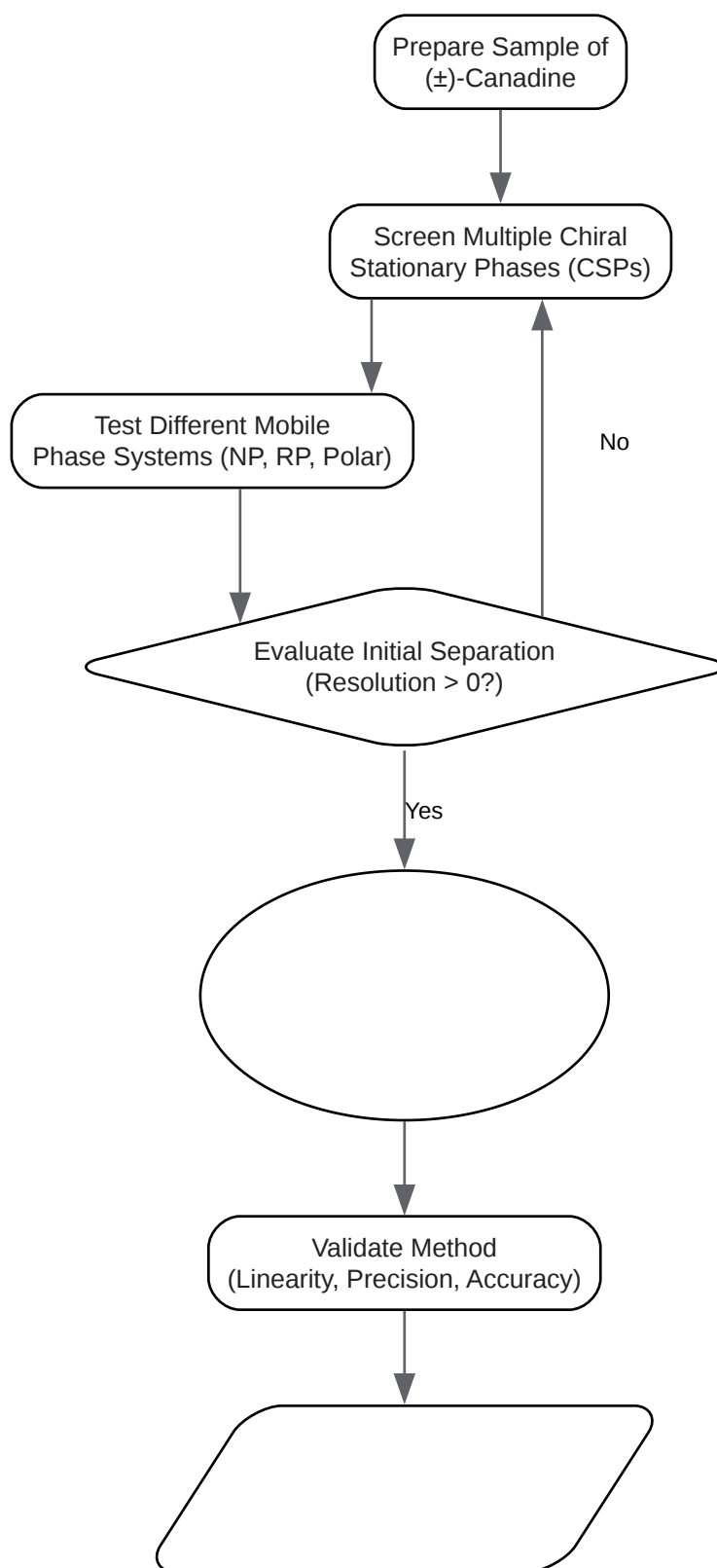
Protocol:

- **Crystal Selection & Mounting:** Under a microscope, select a clear, well-formed crystal without cracks or defects, typically 0.05 to 0.3 mm in size.^{[10][12][13]} Mount the crystal on a goniometer head.
- **Data Collection:** The mounted crystal is placed in the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.^[12] The crystal is rotated, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

- **Structure Solution:** The diffraction data is processed to determine the unit cell dimensions and space group.[4] Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map of the molecule.
- **Structure Refinement:** The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[9]
- **Absolute Configuration Assignment:** Crucially, the final stage of refinement includes calculating the Flack parameter based on anomalous scattering data. A value near 0 confirms that the stereochemistry depicted in the refined model is correct.[6] Since the configuration of the D-tartrate derivative is already known, this step unambiguously confirms the absolute configuration of the co-crystallized (S)-Canadine.

Workflow for Single-Crystal XRD Structure Determination





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